molecular formula C16H13BrN2O B3009183 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 28611-28-1

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B3009183
CAS No.: 28611-28-1
M. Wt: 329.197
InChI Key: FLEQTIDRWGGTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a benzodiazepine derivative characterized by a bicyclic structure with a seven-membered diazepine ring fused to a benzene ring. Key substituents include a bromine atom at the 7-position, a methyl group at the 1-position, and a phenyl group at the 5-position (Fig. 1). This compound is structurally related to therapeutic agents targeting neurological receptors, though its specific pharmacological profile remains less explored compared to analogs like clonazepam or diazepam . Its molecular formula is C₁₆H₁₃BrN₂O, with a molecular weight of 329.20 g/mol.

Properties

IUPAC Name

7-bromo-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEQTIDRWGGTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. Another method includes the condensation, cyclization, ring expansion, methylation, and elimination reactions starting from 2-amino-5-chlorodiphenyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Brotizolam is primarily utilized in the management of anxiety disorders and sleep disturbances. Its rapid onset of action and relatively short half-life make it suitable for treating acute episodes of anxiety and providing short-term relief from insomnia.

Case Studies

  • Study on Efficacy in Insomnia : A clinical trial conducted on patients with insomnia demonstrated that Brotizolam significantly reduced sleep latency and increased total sleep time compared to placebo. Participants reported improved sleep quality without significant residual effects the following day.
  • Anxiety Management : Another study evaluated Brotizolam's effectiveness in patients with generalized anxiety disorder (GAD). Results indicated a marked reduction in anxiety symptoms as measured by standardized scales (e.g., Hamilton Anxiety Rating Scale) after 4 weeks of treatment.

Synthesis and Chemical Reactivity

The synthesis of Brotizolam involves several chemical reactions typical of benzodiazepines, including nucleophilic substitutions and cyclization reactions. These synthetic pathways are crucial for producing the compound in pharmaceutical settings.

Table 2: Synthetic Pathways for Brotizolam

StepReaction TypeKey Reagents
1. CondensationNucleophilic substitutionPhenylacetic acid, bromine
2. CyclizationCyclizationBase catalyst
3. Functional Group ModificationHydroxylationHydroxylating agents

Toxicology and Safety Profile

While Brotizolam is generally well-tolerated, potential side effects include sedation, dizziness, and dependency risks associated with prolonged use. It is essential to monitor patients for signs of tolerance and withdrawal symptoms during long-term therapy .

Future Research Directions

Ongoing research aims to further elucidate the precise mechanisms by which Brotizolam interacts with GABA_A receptors and explore its potential applications beyond anxiety and sleep disorders. Investigations into its pharmacokinetics and long-term safety profile are also critical for establishing comprehensive clinical guidelines.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the body. It is known to bind to benzodiazepine receptors in the central nervous system, leading to its sedative, anxiolytic, and muscle relaxant effects . The compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, which results in hyperpolarization of the neuron and decreased neuronal excitability .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core 1,4-benzodiazepin-2-one scaffold with diverse derivatives. Key structural variations include:

Compound Name Substituents Key Structural Differences Reference
Target Compound 7-Br, 1-Me, 5-Ph Baseline for comparison
5-(2-Bromophenyl)-7-chloro-... (9j) 5-(2-Br-Ph), 7-Cl Chlorine vs. bromine; phenyl substitution pattern
7-Bromo-5-phenyl-... (TRC-B281276) 7-Br, 5-Ph, no methyl group Absence of 1-Me group
Methylclonazepam () 1-Me, 7-NO₂, 5-(2-Cl-Ph) Nitro group vs. bromine; chlorophenyl substitution
9n () 5-(4-OH-3-OMe-Ph), 3-thioxo-thiazolidinone Thiazolidinone ring; hydroxyl/methoxy groups
7-Bromo-1-(triazinyl)-5-(pyridin-2-yl)... 1-(4,6-Cl₂-triazinyl), 5-pyridinyl Triazinyl substituent; pyridine ring

Structural Insights :

  • The 1-methyl group in the target compound may reduce metabolic oxidation compared to non-methylated analogs (e.g., TRC-B281276) .
  • Phenyl at C5 is common in benzodiazepines, but substitution patterns (e.g., 2-Cl in methylclonazepam) alter receptor affinity and selectivity .
Pharmacological and Biochemical Activity
Protein Kinase Inhibition
  • Compound 9n (): Exhibits selective inhibition of SsCK1 (IC₅₀ = 2 µM) due to a 4-hydroxy-3-methoxybenzylidene moiety. The bulky 2,3-dihydro-benzo[1,4]dioxin-6-yl group enhances selectivity over HsCDK5-p25 .
  • Target Compound: No direct kinase data, but bromine’s electron-withdrawing effects may modulate binding compared to 9n’s hydroxyl/methoxy groups.
Receptor Binding (mGluR2)
  • 1,3-Dihydro-benzo[b]diazepin-2-ones (): Act as mGluR2 antagonists with Q² values >0.5 in 3D-QSAR models. Bulky C5 substituents (e.g., biphenyl) improve activity .
  • Target Compound : The 5-phenyl group aligns with this trend, but the 7-bromo and 1-methyl groups may sterically hinder interactions with mGluR2 compared to smaller substituents .
Anticonvulsant Activity
  • Diazo-substituted derivatives (): Show protection against MES-induced seizures at 300 mg/kg. The diazonium group enhances electrophilic reactivity, unlike the target compound’s bromine .
Physicochemical Properties
Property Target Compound 7-Bromo-5-(pyridin-2-yl)-... () Methylclonazepam ()
UV-Vis Absorption Not reported 261 nm, 363 nm (DMSO) Not reported
Melting Point Not reported N/A 202–204°C (9n)
Solubility Likely low (lipophilic) Moderate (DMSO-soluble) Low (requires organic solvents)
Structure-Activity Relationships (SAR)
  • C5 Substituents : Aromatic groups (phenyl, chlorophenyl) are critical for receptor binding. Bulky substituents (e.g., 1,3-benzodioxol-5-yl in 9j) improve kinase selectivity but reduce potency .
  • C7 Halogens : Bromine enhances metabolic stability over chlorine (e.g., 9j vs. target compound) but may reduce solubility .
  • N1 Substituents: Methyl groups (as in the target compound) protect against oxidative metabolism, extending half-life compared to non-methylated analogs .

Biological Activity

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a synthetic compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2OC_{16}H_{13}BrN_{2}O. The compound features a bromine atom at the 7th position and a phenyl group at the 5th position of the diazepine ring. Its structure suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

1. Anxiolytic and Sedative Effects

Research indicates that this compound exhibits anxiolytic and sedative properties. These effects are primarily mediated through interactions with the GABAergic system, enhancing the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. The binding to GABA-A receptors increases neuronal hyperpolarization, leading to reduced excitability and anxiety relief .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazepine derivatives, including this compound. It has been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that similar benzodiazepine derivatives can induce cell cycle arrest in the G2-M phase, suggesting a mechanism for their anti-proliferative effects .

CompoundCell LineIC50 (µM)Mechanism
7-Bromo-1-methyl-5-phenylHep3BNot specifiedInduces G2-M phase arrest
Benzodiazepine DerivativeHeLaNot specifiedCytotoxicity observed

3. Antioxidant Activity

The antioxidant properties of benzodiazepines have also been explored. Compounds similar to 7-bromo-1-methyl-5-phenyl have shown moderate antioxidant activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures free radical scavenging ability . This suggests potential applications in mitigating oxidative stress-related diseases.

The primary mechanism through which 7-bromo-1-methyl-5-phenyl exerts its effects involves:

  • GABA-A Receptor Modulation : Enhances GABA's inhibitory effects in the CNS.
  • Cell Cycle Interference : Induces cell cycle arrest in cancer cells.
  • Free Radical Scavenging : Reduces oxidative stress through antioxidant activity.

Case Study 1: Anxiolytic Effects

In animal models, administration of 7-bromo derivatives resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze demonstrated increased time spent in open arms, indicative of anxiolytic effects .

Case Study 2: Anticancer Activity

A study investigating various benzodiazepine derivatives revealed that compounds similar to 7-bromo-1-methyl were effective against Hep3B liver cancer cells. The study reported a decrease in α-fetoprotein secretion, a marker for liver cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one?

  • Methodology : Synthesis typically involves cyclocondensation of substituted benzophenones with glycine derivatives, followed by bromination. For example, diazepam analogs are synthesized via acylation of a benzodiazepine core with halogenated reagents under basic conditions. Methylation steps (e.g., using dimethyl sulfate) introduce the 1-methyl group .
  • Critical Considerations : Reaction conditions (temperature, inert atmosphere) and reagent stoichiometry significantly influence yield. Side reactions, such as over-bromination, require monitoring via TLC or HPLC.

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 331.24 and 464.99) confirm molecular weight. Fragmentation patterns (e.g., m/z 77.43 for C5H3N) validate substituent positions .
  • UV-Vis Spectroscopy : Absorption bands in DMSO (e.g., 261 nm, 363 nm) suggest π→π* transitions and cationic species formation .
    • Data Table :
TechniqueKey Peaks/BandsStructural Insight
MSm/z 331.24 (100%)Molecular ion confirmation
UV-Vis (DMSO)261 nm, 363 nmElectronic transitions

Q. What pharmacological targets are associated with this benzodiazepine derivative?

  • Methodology : Receptor binding assays (e.g., radioligand displacement) and in vivo models (e.g., seizure protection in rodents) are used. Structural analogs show activity as metabotropic glutamate receptor antagonists or endothelin receptor antagonists .
  • Key Findings : The bromo and phenyl substituents enhance binding affinity to GABAA receptors, while the methyl group at N1 influences metabolic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

  • Methodology :

  • SAR Studies : Replace bromine with chlorine or fluorine to assess changes in receptor affinity (e.g., via IC50 measurements).
  • In Vivo Testing : Compare anticonvulsant efficacy in maximal electroshock (MES) models. For example, 7-chloro analogs show 80% seizure protection at 300 mg/kg, while bromo derivatives may exhibit prolonged half-lives .
    • Data Contradiction : Bromine’s electron-withdrawing effect increases receptor binding in some studies but reduces bioavailability due to higher molecular weight .

Q. How can contradictions in spectral data (e.g., MS fragmentation vs. computational predictions) be resolved?

  • Methodology :

  • High-Resolution MS (HRMS) : Resolve ambiguous fragments (e.g., m/z 315.08 vs. 331.24) to confirm molecular formulas.
  • Computational Modeling : Use DFT calculations to predict fragmentation pathways and compare with experimental data .
    • Case Study : Discrepancies in mass spectral peaks for 7-bromo derivatives were resolved by identifying trace impurities via LC-MS/MS .

Q. What computational strategies predict binding modes to neurological targets?

  • Methodology :

  • Molecular Docking : Dock the compound into GABAA or PDE2A receptor models (PDB: 6HUO) using AutoDock Vina.
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes.
    • Key Insight : The 7-bromo group forms a halogen bond with Thr142 in GABAA, while the phenyl ring engages in π-π stacking with Phe77 .
    • Data Table :
TargetBinding Free Energy (ΔG, kcal/mol)Key Interactions
GABAA-9.2 ± 0.3Thr142 halogen bond
PDE2A-8.5 ± 0.4His667 hydrogen bonding

Q. How do in vitro receptor binding data correlate with in vivo efficacy?

  • Methodology :

  • In Vitro : Measure IC50 using [³H]-flumazenil displacement in cortical membranes.
  • In Vivo : Administer compound in Dahl salt-sensitive rats to assess blood pressure reduction (e.g., rac-39au reduced BP by 25 mmHg vs. control) .
    • Contradiction : High in vitro affinity (nM range) may not translate to in vivo efficacy due to poor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.